2-Bromo-3-chloro-4-methylthiophene
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Overview
Description
2-Bromo-3-chloro-4-methylthiophene: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied due to their unique electronic properties and versatility in various chemical reactions. The presence of bromine, chlorine, and a methyl group on the thiophene ring makes this compound an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methylthiophene typically involves halogenation reactions. One common method is the bromination of 3-chloro-4-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-4-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are used under inert atmosphere conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl or diaryl compounds with extended conjugation.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
Chemistry: 2-Bromo-3-chloro-4-methylthiophene is used as a building block in organic synthesis to create more complex molecules. It is valuable in the synthesis of conjugated polymers and organic semiconductors for electronic applications .
Biology and Medicine: The compound is studied for its potential biological activities. Thiophene derivatives have shown antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological activity .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Similar structure but lacks the chlorine atom.
3-Bromo-4-methylthiophene: Similar structure but with different halogen positioning.
2-Chloro-3-methylthiophene: Similar structure but lacks the bromine atom.
Uniqueness: 2-Bromo-3-chloro-4-methylthiophene’s uniqueness lies in the presence of both bromine and chlorine atoms on the thiophene ring, which can influence its reactivity and properties. This dual halogenation can lead to unique substitution patterns and coupling reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H4BrClS |
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Molecular Weight |
211.51 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-methylthiophene |
InChI |
InChI=1S/C5H4BrClS/c1-3-2-8-5(6)4(3)7/h2H,1H3 |
InChI Key |
VCXNDRNRMRVWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1Cl)Br |
Origin of Product |
United States |
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